molecular formula C6H13IO2 B8308379 2-(1-Ethoxyethoxy)ethyl iodide

2-(1-Ethoxyethoxy)ethyl iodide

Cat. No.: B8308379
M. Wt: 244.07 g/mol
InChI Key: WHYCIPNNVVWEAT-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)ethyl iodide (C₆H₁₁IO₃, MW 242.06 g/mol) is an alkyl iodide derivative featuring an ethoxyethoxy ether chain terminated by an iodide group. This structural motif renders it highly reactive in nucleophilic substitution (SN2) reactions due to the iodide's superior leaving group ability compared to halides like chloride or bromide . The compound’s ether linkage provides moderate polarity, balancing solubility in both organic solvents and aqueous systems, depending on the reaction environment.

Properties

Molecular Formula

C6H13IO2

Molecular Weight

244.07 g/mol

IUPAC Name

1-ethoxy-1-(2-iodoethoxy)ethane

InChI

InChI=1S/C6H13IO2/c1-3-8-6(2)9-5-4-7/h6H,3-5H2,1-2H3

InChI Key

WHYCIPNNVVWEAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-Ethoxyethoxy)ethyl iodide with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound C₆H₁₁IO₃ Ether, Iodide 242.06 Alkylating agent, SN2 reactions
(2-(1-Ethoxyethoxy)ethyl)benzene C₁₂H₁₈O₂ Ether, Benzene 194.27 Fragrance (Hyacinthin), cosmetics
2-Ethoxyethyl acetate C₆H₁₂O₃ Ether, Ester 132.16 Solvent, plasticizer
2-Methoxyethoxymethyl chloride C₄H₉ClO₂ Ether, Chloride 124.57 Protective group (e.g., for alcohols)
Ethyl 2-(1-ethoxyethoxy)propanoate C₉H₁₈O₄ Ether, Ester 190.24 Organic synthesis intermediate
Leaf alcohol ethyl acetal C₁₀H₂₀O₂ Ether, Acetal 172.27 Stabilized fragrance component

Key Findings:

Reactivity Differences: Iodide vs. Chloride: The iodide in this compound facilitates faster SN2 reactions compared to 2-methoxyethoxymethyl chloride (MEM chloride), where chloride is a weaker leaving group . Ester vs. Iodide: Ethyl 2-(1-ethoxyethoxy)propanoate and 2-ethoxyethyl acetate exhibit ester hydrolysis under basic/acidic conditions, whereas the iodide undergoes nucleophilic displacement.

Functional Group Influence :

  • Benzene Substitution : (2-(1-Ethoxyethoxy)ethyl)benzene demonstrates reduced reactivity compared to the iodide due to aromatic stabilization but finds use in fragrances.
  • Acetal Stability : Leaf alcohol ethyl acetal resists hydrolysis under acidic conditions, unlike the iodide, which is highly reactive.

Physical Properties: Solubility: Ether-containing compounds like 2-ethoxyethyl acetate are more polar than purely alkyl iodides, enhancing solubility in organic solvents. Boiling Points: Esters (e.g., ethyl 2-(1-ethoxyethoxy)propanoate, BP ~190–200°C) generally have lower boiling points than iodides due to weaker intermolecular forces.

Cosmetics: (2-(1-Ethoxyethoxy)ethyl)benzene and Ethyl Persate serve as emollients, highlighting the ether group’s versatility.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-Ethoxyethoxy)ethyl iodide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where hydriodic acid (HI) reacts with an ethoxyethoxyethyl precursor. Hydriodic acid (HI) is typically prepared by reacting iodine with red phosphorus in water under controlled heating (125–130°C) . To optimize yield, maintain anhydrous conditions to prevent HI oxidation, use stoichiometric excess of the ethoxyethoxyethyl substrate, and monitor reaction progress via TLC or GC-MS. Post-synthesis, purify using column chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the product .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the ethoxyethoxy chain and iodide moiety. The deshielding effect of the iodide will shift adjacent protons downfield (e.g., δ 3.5–4.0 ppm for CH2_2I) .
  • IR Spectroscopy : Identify ether (C-O-C stretch at ~1100 cm1^{-1}) and C-I bonds (500–600 cm1^{-1}) .
  • GC-MS : Validate purity and molecular ion peaks (e.g., m/z corresponding to [M-I]+^+) .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

  • Methodological Answer : Combine recrystallization (using ethanol/water mixtures) with vacuum distillation. Verify purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase). Cross-check with Certificate of Analysis (COA) standards for iodide content titration .

Advanced Research Questions

Q. How does this compound behave under varying solvent systems and thermal conditions, and what decomposition pathways are relevant?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability (e.g., decomposition above 150°C). Solvent compatibility studies in polar aprotic solvents (e.g., DMF, DMSO) can reveal nucleophilic substitution byproducts. Monitor via 1^1H NMR for iodide displacement (e.g., formation of ethers or alcohols) .

Q. What role does this compound play in multi-step organic syntheses, particularly in constructing complex heterocycles or polymers?

  • Methodological Answer : The compound serves as an alkylating agent in SN2 reactions. For example, it can introduce ethoxyethoxy chains into drug candidates to enhance solubility (e.g., analogous to amorphous solid dispersion polymers in ). In polymer chemistry, it can act as a crosslinker or initiator in ring-opening polymerizations (ROPs) of epoxides, leveraging its iodide as a leaving group .

Q. What computational methods can elucidate the reaction mechanisms and electronic properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model transition states in nucleophilic substitutions (e.g., Gaussian or ORCA software). Calculate electrostatic potential maps to identify electrophilic sites (iodide’s partial positive charge). Compare experimental crystallographic data (e.g., X-ray diffraction) with simulated structures to validate bond angles and torsional strain .

Q. How can this compound be applied in electrochemical or materials science research?

  • Methodological Answer : Explore its use as an ionic liquid precursor due to the iodide ion’s conductivity. Test in battery electrolytes by blending with lithium salts (e.g., LiTFSI) and measuring ionic conductivity via impedance spectroscopy. Alternatively, functionalize carbon nanotubes or graphene oxide via alkylation to modify surface properties .

Data Contradictions and Resolution

  • Contradiction : emphasizes HI’s role in methoxy/ethoxy determination, but suggests potential side reactions (e.g., sulfonium formation).

    • Resolution : Optimize HI stoichiometry and reaction time to minimize byproducts. Use scavengers (e.g., molecular sieves) to trap excess HI .
  • Contradiction : highlights polymer-drug interactions, while focuses on ether stability.

    • Resolution : Balance ethoxyethoxy chain length (for solubility) with steric hindrance (to prevent hydrolysis) in drug-polymer conjugates .

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